An In-depth Technical Guide to 2-Bromo-5-nitro-1,3,4-thiadiazole
An In-depth Technical Guide to 2-Bromo-5-nitro-1,3,4-thiadiazole
CAS Number: 22758-10-7
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Bromo-5-nitro-1,3,4-thiadiazole, a heterocyclic compound of interest in medicinal chemistry. The 1,3,4-thiadiazole scaffold is a well-known pharmacophore present in a variety of biologically active molecules, exhibiting a broad range of therapeutic properties including antimicrobial and anticancer effects. The introduction of a nitro group, a strong electron-withdrawing moiety, and a bromine atom can significantly influence the compound's physicochemical properties and biological activity, making it a valuable subject for research and drug development.
Physicochemical Properties
While extensive experimental data for 2-Bromo-5-nitro-1,3,4-thiadiazole is not widely published, the following table summarizes available and predicted physicochemical properties.
| Property | Value | Source |
| CAS Number | 22758-10-7 | [1][2] |
| Molecular Formula | C₂HBr₂N₃O₂S | Calculated |
| Molecular Weight | 225.99 g/mol | Calculated |
| Boiling Point | 367°C | Predicted |
| Density | 2.248 g/cm³ | Predicted |
| Flash Point | 176°C | Predicted |
| Storage Temperature | 2-8°C, under inert gas | Supplier Data |
Synthesis of 2-Bromo-5-nitro-1,3,4-thiadiazole
The synthesis of 2-Bromo-5-nitro-1,3,4-thiadiazole can be achieved from 2-amino-5-bromo-1,3,4-thiadiazole via a Sandmeyer-type reaction. This common transformation in aromatic chemistry allows for the conversion of an amino group to a nitro group via a diazonium salt intermediate.[3][4]
Experimental Protocol: A Representative Sandmeyer-type Nitration
Disclaimer: The following protocol is a representative procedure adapted from similar Sandmeyer reactions on heterocyclic amines and may require optimization for the specific synthesis of 2-Bromo-5-nitro-1,3,4-thiadiazole.
Materials:
-
2-amino-5-bromo-1,3,4-thiadiazole
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Bromide (CuBr) - as a potential catalyst
-
Sodium Bromide (NaBr)
-
Ice
-
Water
-
Dichloromethane (CH₂Cl₂) or other suitable organic solvent
-
Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2-amino-5-bromo-1,3,4-thiadiazole in concentrated sulfuric acid, maintaining the temperature below 10°C with an ice-salt bath.
-
Slowly add a solution of sodium nitrite in water dropwise, ensuring the temperature does not exceed 5°C.
-
Stir the mixture for an additional 30-60 minutes at 0-5°C to ensure complete formation of the diazonium salt.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) bromide and sodium bromide in water. Cool this solution to 0-5°C.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring. Effervescence (evolution of N₂ gas) should be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
-
Work-up and Purification:
-
Extract the reaction mixture with dichloromethane.
-
Wash the organic layer with water, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.
-
Synthetic Workflow Diagram
Potential Applications in Drug Development
The 1,3,4-thiadiazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The presence of a nitro group often enhances the antimicrobial and anticancer properties of heterocyclic compounds.
Antimicrobial Activity
Table of Representative Antimicrobial Activity of Related 1,3,4-Thiadiazole Derivatives:
| Compound Structure | Target Organism | MIC (µg/mL) | Reference |
| 2-(5-nitro-2-furyl)-5-(n-butylthio)-1,3,4-thiadiazole | Staphylococcus aureus | >100 | [5] |
| 2-(5-nitro-2-thienyl)-5-(n-butylthio)-1,3,4-thiadiazole | Staphylococcus aureus | 50 | [5] |
| 2-amino-5-(p-chlorophenyl)-1,3,4-thiadiazole | Staphylococcus aureus | 20-28 | [7] |
| 2-amino-5-(p-fluorophenyl)-1,3,4-thiadiazole | Bacillus subtilis | 20-28 | [7] |
Anticancer Activity
The 1,3,4-thiadiazole scaffold is also a prominent feature in the design of novel anticancer agents. These compounds have been shown to exert their cytotoxic effects through various mechanisms, including the inhibition of protein kinases, disruption of microtubule polymerization, and induction of apoptosis.[4][8] The electron-deficient nature of the nitro-substituted thiadiazole ring may facilitate interactions with biological targets.
Table of Representative Anticancer Activity of Related 1,3,4-Thiadiazole Derivatives:
| Compound Structure | Cell Line | IC₅₀ (µM) | Reference |
| 2-(4-chlorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole | A549 (Lung Carcinoma) | - | |
| 2-(4-fluorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole | A549 (Lung Carcinoma) | - | |
| 5-Aryl-4-(5-substituted-2,4-dihydroxyphenyl)-1,2,3-thiadiazole derivative (3e) | HeLa (Cervical Carcinoma) | 0.70 | [4] |
| 5-Aryl-4-(5-substituted-2,4-dihydroxyphenyl)-1,2,3-thiadiazole derivative (3e) | U2OS (Osteosarcoma) | 0.69 | [4] |
Proposed Signaling Pathway for Anticancer Activity
Based on the known mechanisms of action for thiadiazole derivatives, a potential signaling pathway for the anticancer activity of 2-Bromo-5-nitro-1,3,4-thiadiazole could involve the inhibition of key cellular processes leading to apoptosis.
Conclusion
2-Bromo-5-nitro-1,3,4-thiadiazole represents a promising scaffold for the development of novel therapeutic agents. Its synthesis is achievable through established chemical transformations, and the broader class of nitro-substituted 1,3,4-thiadiazoles has demonstrated significant potential as both antimicrobial and anticancer agents. Further research is warranted to fully elucidate the specific biological activities and mechanisms of action of this particular compound, which could lead to the development of new and effective drugs.
References
- 1. 2-Bromo-5-nitro-1,3,4-thiadiazole | 22758-10-7 [chemicalbook.com]
- 2. 2-Bromo-5-nitro-1,3,4-thiadiazole synthesis - chemicalbook [chemicalbook.com]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. Synthesis of new 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one derivatives as anti-MRSA and anti-H. pylori agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jetir.org [jetir.org]
- 6. dovepress.com [dovepress.com]
- 7. jocpr.com [jocpr.com]
- 8. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
